N-(6-Methylheptan-2-yl)tetrahydro-2H-thiopyran-3-amine
Description
N-(6-Methylheptan-2-yl)tetrahydro-2H-thiopyran-3-amine is a thiopyran-derived amine featuring a branched aliphatic substituent (6-methylheptan-2-yl) at the nitrogen atom. While direct data on this compound are absent in the provided evidence, its structural analogs with modifications to the substituent group or thiopyran core are extensively documented.
Properties
Molecular Formula |
C13H27NS |
|---|---|
Molecular Weight |
229.43 g/mol |
IUPAC Name |
N-(6-methylheptan-2-yl)thian-3-amine |
InChI |
InChI=1S/C13H27NS/c1-11(2)6-4-7-12(3)14-13-8-5-9-15-10-13/h11-14H,4-10H2,1-3H3 |
InChI Key |
IEVFVTDEJXOMEI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)NC1CCCSC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Methylheptan-2-yl)tetrahydro-2H-thiopyran-3-amine typically involves the following steps:
Formation of the Tetrahydrothiopyran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Amine Group: The amine group can be introduced via nucleophilic substitution reactions, where an appropriate amine precursor reacts with the tetrahydrothiopyran ring.
Attachment of the 6-Methylheptan-2-yl Side Chain: This step involves the alkylation of the tetrahydrothiopyran ring with a 6-methylheptan-2-yl halide under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as distillation, crystallization, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(6-Methylheptan-2-yl)tetrahydro-2H-thiopyran-3-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the tetrahydrothiopyran ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups or the ring structure.
Substitution: The amine group can participate in nucleophilic substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products Formed
Sulfoxides and Sulfones: From oxidation reactions.
Reduced Derivatives: From reduction reactions.
Substituted Amines: From nucleophilic substitution reactions.
Scientific Research Applications
N-(6-Methylheptan-2-yl)tetrahydro-2H-thiopyran-3-amine has several applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying protein-ligand interactions.
Medicine: As a candidate for drug development due to its unique structure.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(6-Methylheptan-2-yl)tetrahydro-2H-thiopyran-3-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Molecular Comparisons
Key structural analogs differ in the substituent attached to the thiopyran-3-amine core. Below is a comparative analysis based on molecular properties and substituent effects:
Key Observations:
- Substituent Effects : Aliphatic substituents (e.g., ethoxyethyl, ethoxypropyl) generally reduce molecular weight compared to aromatic (e.g., iodophenyl) or heterocyclic groups. The iodophenyl derivative (319.21 g/mol) has the highest molecular weight due to iodine's atomic mass .
- Solubility and Reactivity : Ether-containing substituents (e.g., ethoxyethyl, tetrahydrofuran) enhance solubility in polar solvents, whereas aromatic groups (e.g., iodophenyl) may improve stability in hydrophobic environments .
- Synthetic Utility : Aliphatic analogs are common intermediates, while iodophenyl derivatives are specialized for cross-coupling reactions in medicinal chemistry .
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